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molecular formula C13H14ClN3O2S2 B8355971 1-(2-Chloroethyl)-n-(thiazol-2-yl)indoline-5-sulfonamide

1-(2-Chloroethyl)-n-(thiazol-2-yl)indoline-5-sulfonamide

Cat. No. B8355971
M. Wt: 343.9 g/mol
InChI Key: ODLOWJUAEQHVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786137B2

Procedure details

To a stirring solution of 2,3-dihydro-1H-indole-5-sulfonic acid thiazol-2-ylamide (10.0 g, 35.6 mmol), Et3N (5.0 mL, 3.6 g, 35.6 mmol), and DMF (10.0 mL), under N2, was added 1-bromo-2-chloroethane (2.9 mL, 5.1 grams, 35.6 mmol). The solution was stirred at room temperature for 3 days. The mixture was partitioned between water and ethyl acetate. The organic portion was evaporated to dryness under reduced pressure. The residue was purified via silica gel chromatography using 3% MeOH in CH2Cl2 to obtain the desired amine (3.1 g, 9.0 mmol, 25% yield) as a clear oil. 1H-NMR (DMSO-d6) δ 7.39-7.37 (m, 2H), 6.83 (d, J=4.7 Hz, 1H), 6.43 (d, J=7.3 Hz, 2H), 6.28 (s, 1H), 4.23 (t, J=5.8 Hz, 2H), 3.88 (t, J=5.8 Hz, 2H), 3.47 (t, J=8.7 Hz, 2H), 3.33 (s, 1H), 2.94 (t, J=3.7 Hz, 2H). LC/MS (10-99%) M/Z: M+1 obs=344.0; tR=2.88 min.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][CH2:14][CH2:13]2)(=[O:9])=[O:8].CCN(CC)CC.Br[CH2:27][CH2:28][Cl:29]>CN(C=O)C>[Cl:29][CH2:28][CH2:27][N:15]1[C:16]2[C:12](=[CH:11][C:10]([S:7]([NH:6][C:2]3[S:1][CH:5]=[CH:4][N:3]=3)(=[O:9])=[O:8])=[CH:18][CH:17]=2)[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C(=NC=C1)NS(=O)(=O)C=1C=C2CCNC2=CC1
Name
Quantity
5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.9 mL
Type
reactant
Smiles
BrCCCl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic portion was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClCCN1CCC2=CC(=CC=C12)S(=O)(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9 mmol
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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